カテキン 7-キシロシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

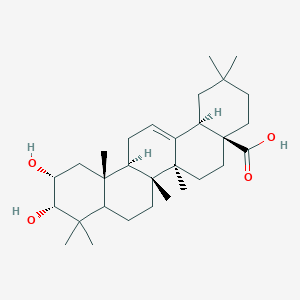

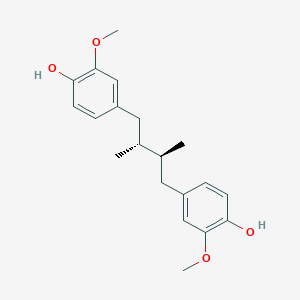

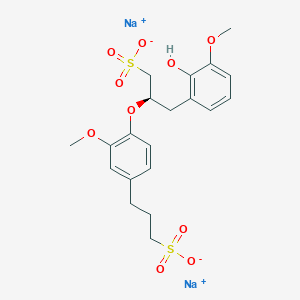

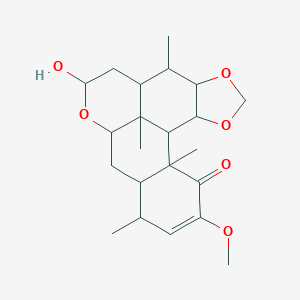

The compound “2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol” is a natural product found in Betula platyphylla var. japonica, Betula davurica, and other organisms . It is also known by other names such as Catechin 7-xyloside and (+)-catechin 7-O-beta-D-xyloside .

Molecular Structure Analysis

The molecular formula of this compound is C20H22O10 . The IUPAC name is 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol . The molecular weight is 422.4 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 422.4 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 10 . The compound has 3 rotatable bonds . The exact mass is 422.12129689 g/mol .科学的研究の応用

1. 緑膿菌のクオラムセンシングの減衰 カテキン 7-キシロシド (C7X) は、緑膿菌の LuxR 型クオラムセンシングレギュレーターである LasR と相互作用することが判明しています . インビトロアッセイでは、C7X は、バイオフィルムの形成、ピオシアニン、エラスターゼ、ラムノリピッドを有意に減少させ、増殖には影響を与えないことが示唆されました . これは、C7X は将来、広域スペクトルの抗感染剤として開発できる可能性を示唆しています .

抗炎症作用

カテキンは、有望な抗炎症作用を持つことが知られています . カテキン 7-キシロシドの具体的な抗炎症作用は言及されていませんが、カテキンとの構造的類似性から、同様の性質を持っている可能性があります。

神経保護作用

カテキンは神経保護作用を持つことが報告されています . カテキンとカテキン 7-キシロシドの構造的類似性から、カテキン 7-キシロシドも神経保護作用を示す可能性があります。

抗酸化作用

カテキンは抗酸化作用で知られています . カテキンとの構造的類似性から、カテキン 7-キシロシドも抗酸化作用を示す可能性があります。

抗菌作用

カテキンは抗菌作用を持つことが報告されています . カテキンとの構造的類似性から、カテキン 7-キシロシドも抗菌作用を示す可能性があります。

抗がん作用

カテキンは抗がん作用を持つことが報告されています . カテキンとの構造的類似性から、カテキン 7-キシロシドも抗がん作用を示す可能性があります。

抗ウイルス作用

カテキンは抗ウイルス作用を持つことが知られています . カテキン 7-キシロシドの具体的な抗ウイルス作用は言及されていませんが、カテキンとの構造的類似性から、同様の性質を持っている可能性があります。

アポトーシス誘導

カテキン 7-O-キシロシド (C7Ox) は、非小細胞肺がん細胞でアポトーシスを誘導することが判明しています<a aria-label="3: 8. Apoptosis Induction" data-citationid="5592d180-2e57-36a1-e20f-ca60d8a886bb-36" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Jong-Suk-Lee/publication/258430726_Catechin-7-O-xyloside_induces_apoptosis_via_endoplasmic_reticulum_stress_and_mitochondrial_dysfunction_in_human_non-small_cell_lung_carcinoma_H1299_cells/links/00b7d52c688cdb7f85000

作用機序

Catechin 7-xyloside, also known as (+)-catechin 7-O-beta-D-xyloside or 2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol, is a natural product belonging to the class of catechin polyphenols . This compound has been found to exhibit various biological activities, including antioxidant, antibacterial, and anticancer properties .

Target of Action

Catechin 7-xyloside has been found to interact with LasR , a LuxR-type quorum sensing regulator of Pseudomonas aeruginosa . Quorum sensing is a cell-cell communication mechanism that regulates biofilm formation and virulence factors in various bacteria, including P. aeruginosa .

Mode of Action

The compound interacts with its target, LasR, and significantly reduces biofilm formation, pyocyanin, elastase, and rhamnolipid production, without influencing bacterial growth . This interaction disrupts the quorum sensing mechanism, thereby attenuating the pathogenicity of the bacteria .

Biochemical Pathways

The compound’s interaction with LasR affects the quorum sensing pathway, leading to a decrease in biofilm formation and the production of virulence factors . Dihydroflavonol reductase (DFR) has been identified as the main regulatory element of the catechin biosynthesis pathway .

Result of Action

The result of Catechin 7-xyloside’s action is a significant reduction in biofilm formation and the production of virulence factors in P. aeruginosa, thereby reducing its pathogenicity . It has also been found to induce apoptosis via endoplasmic reticulum stress and mitochondrial dysfunction in human non-small cell lung carcinoma H1299 cells .

Action Environment

Catechin 7-xyloside is a white crystalline powder that is stable under acidic conditions and has low solubility in water . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability

生化学分析

Biochemical Properties

Catechin 7-xyloside is a natural antioxidant with potential health benefits, including antibacterial, antiviral, and anticancer properties .

Cellular Effects

Catechin 7-xyloside has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that catechin 7-xyloside might mediate ferroptosis on macrophages to exhibit a significant anti-inflammatory effect .

Molecular Mechanism

The molecular mechanism of catechin 7-xyloside is complex and involves interactions with various biomolecules. In vitro investigations have demonstrated that catechin 7-xyloside can interact with LasR, a P. aeruginosa LuxR-type quorum sensing regulator .

Temporal Effects in Laboratory Settings

The effects of catechin 7-xyloside can change over time in laboratory settings . For example, the accumulation of individual catechins increased during the daytime but decreased overnight, especially over the time period of 22:00−02:00 . This suggests that catechin 7-xyloside may have temporal effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of catechin 7-xyloside can vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

Catechin 7-xyloside is involved in several metabolic pathways .

Transport and Distribution

The transport and distribution of catechin 7-xyloside within cells and tissues are complex processes . It is suggested that the stereochemistry of catechins significantly affects the efflux transport rather than the absorption transport in the Caco-2 monolayers .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol' involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the chromone derivative. The final step involves the deprotection of the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "D-glucose", "3,4-dihydroxybenzaldehyde", "3,5-dihydroxy-2H-chromen-2-one", "Pyridine", "Methanol", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "Dimethylformamide", "Triethylamine", "Methanesulfonic acid", "Tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on D-glucose using di-tert-butyl dicarbonate and triethylamine in dimethylformamide to obtain the protected sugar.", "Step 2: Protection of the hydroxyl groups on 3,4-dihydroxybenzaldehyde using acetic anhydride and pyridine to obtain the protected aldehyde.", "Step 3: Reduction of the protected aldehyde using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 4: Coupling of the protected sugar with the chromone derivative using methanesulfonic acid as a catalyst in tetrahydrofuran to obtain the protected compound.", "Step 5: Deprotection of the hydroxyl groups on the protected compound using hydrochloric acid and sodium hydroxide to obtain the desired compound." ] } | |

CAS番号 |

42830-48-8 |

分子式 |

C20H22O10 |

分子量 |

422.4 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2/t14-,15+,17-,18+,19+,20-/m0/s1 |

InChIキー |

UQKKDJWFQBNZBJ-MLYGIHNMSA-N |

異性体SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |

外観 |

Powder |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does catechin 7-xyloside interact with its target to produce downstream effects?

A: Research suggests that catechin 7-xyloside acts as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa. [] It exhibits this activity by interacting with LasR, a LuxR-type quorum sensing regulator. This interaction disrupts the QS system, leading to downstream effects like reduced biofilm formation and a decrease in virulence factors such as pyocyanin, elastase, and rhamnolipids. [] Microscale thermophoresis analysis confirmed this interaction with a dissociation constant (KD) of 933±369 nM. []

Q2: What is the structural characterization of catechin 7-xyloside?

A2: While the provided abstracts do not contain detailed spectroscopic data, we can glean some information:

Q3: What are the sources and potential applications of catechin 7-xyloside?

A: Catechin 7-xyloside has been identified in several plant species. The provided research highlights its presence in Inonotus obliquus [], Ulmus laevis [], and Spirea hypericifolia [].

Q4: What analytical methods are used to characterize and quantify catechin 7-xyloside?

A: One study employed High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify catechin 7-xyloside within a mixture of polyphenols extracted from Inonotus obliquus. [] This technique is commonly used for identification and quantification of various compounds, including natural products like flavonoids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

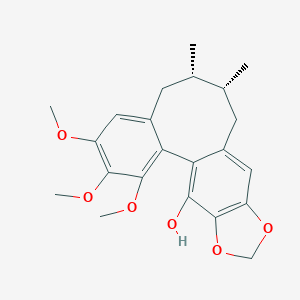

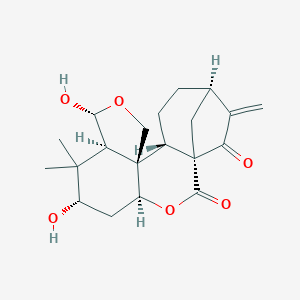

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

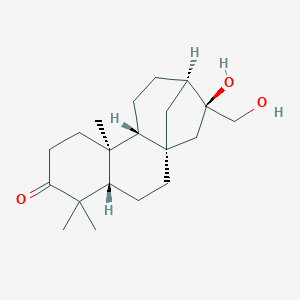

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)